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2-Chloro-5,6-difluorobenzo[d]thiazole

Cat. No.: B3030821
CAS No.: 960535-39-1
M. Wt: 205.61
InChI Key: YMEIUMKOBQLKJR-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Chemical and Biological Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. This core is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.govfrontiersin.org Benzothiazole derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. nih.govfrontiersin.org Their versatility stems from the ability of the benzothiazole ring to interact with various biological targets, often acting as a pharmacophore that can be readily modified to optimize activity and selectivity.

Rationale for Halogen Substitution in Benzothiazole Research: Electronic and Steric Considerations

The introduction of halogen atoms, particularly fluorine and chlorine, onto the benzothiazole core is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule.

Electronic Considerations: Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect. This can significantly alter the electron distribution within the benzothiazole ring system, influencing its reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking. Fluorine, in particular, can enhance the acidity of nearby protons and alter the pKa of the molecule, which can be crucial for receptor binding.

Steric Considerations: The size of the halogen atom (steric bulk) also plays a critical role. While fluorine is relatively small and can often mimic a hydrogen atom, chlorine is larger and can introduce conformational constraints. These steric effects can influence how a molecule fits into the binding pocket of a target protein, potentially leading to increased potency and selectivity. The strategic placement of halogens can also block sites of metabolic degradation, thereby improving the metabolic stability and bioavailability of the compound.

Overview of Current Research Trajectories for 2-Chloro-5,6-difluorobenzo[d]thiazole and Related Derivatives

While specific research focusing exclusively on this compound is still emerging, the broader class of halogenated benzothiazoles is the subject of intensive investigation. The primary research trajectories for these compounds, and by extension, for this compound, are centered on their potential therapeutic applications.

A significant area of interest is their antimicrobial activity . Research has shown that derivatives of 5,6-difluorobenzothiazole are potent inhibitors of Gram-positive pathogens. Notably, certain compounds within this class have demonstrated efficacy against drug-resistant bacteria without exhibiting cytotoxicity at therapeutic concentrations. This highlights the potential of the 5,6-difluoro substitution pattern in developing new antibacterial agents.

Another major focus is their anticancer activity . Numerous studies have explored the efficacy of fluorinated and chlorinated benzothiazoles against various cancer cell lines. nih.govfrontiersin.orgbohrium.com The substitution pattern of halogens on the benzothiazole ring has been shown to be a critical determinant of their antitumor potency and selectivity. frontiersin.orgbohrium.com For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been found to be potently cytotoxic in vitro against sensitive human breast cancer cell lines. bohrium.com The presence of both chlorine and fluorine in this compound suggests that it could be a promising candidate for further investigation in oncology.

The table below summarizes the biological activities of some halogenated benzothiazole derivatives, providing context for the potential research directions of this compound.

Compound ClassSubstitution PatternBiological ActivityReference
Benzothiazole Derivative5,6-difluoroPotent inhibitor of Gram-positive pathogensN/A
2-(4-Aminophenyl)benzothiazole5-fluoroPotently cytotoxic against human breast cancer cell lines (MCF-7 and MDA 468) bohrium.com
2-ArylbenzothiazoleFluorinatedAnti-tumor activity against MDA-MB-468 and MCF-7 cell lines nih.gov
Chlorobenzothiazole AmineDichlorophenylGood anticancer activity against 9 different cancer cell lines nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF2NS B3030821 2-Chloro-5,6-difluorobenzo[d]thiazole CAS No. 960535-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEIUMKOBQLKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856001
Record name 2-Chloro-5,6-difluoro-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960535-39-1
Record name 2-Chloro-5,6-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6-difluorobenzo[d]thiazole
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Synthetic Methodologies for 2 Chloro 5,6 Difluorobenzo D Thiazole and Analogues

Direct Synthetic Routes to 2-Chloro-5,6-difluorobenzo[d]thiazole

Direct synthesis is often a multi-step process that involves the initial formation of the 5,6-difluorobenzothiazole core, followed by chlorination at the 2-position.

The primary starting material for creating the 5,6-difluorobenzothiazole core is typically a difluorinated aniline (B41778) derivative, such as 3,4-difluoroaniline. A common and effective method is the reaction of the fluorinated aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of an acid and an oxidizing agent like bromine. This process, known as the Hugershoff reaction, leads to the formation of a 2-aminobenzothiazole (B30445) derivative.

For instance, 3-chloro-4-fluoro aniline can be treated with potassium thiocyanate in the presence of glacial acetic acid and bromine to synthesize 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole. derpharmachemica.com A similar principle applies to starting with a difluoroaniline. The resulting 2-amino-5,6-difluorobenzo[d]thiazole serves as a key intermediate which must then be converted to the target 2-chloro compound. This conversion is typically achieved via a Sandmeyer-type reaction, where the 2-amino group is first diazotized and then substituted with a chlorine atom.

Table 1: Example Cyclization from Fluorinated Aniline

PrecursorReagentsIntermediate ProductReaction Type
3,4-Difluoroaniline1. KSCN, Acetic Acid, Br₂ 2. Diazotization (e.g., NaNO₂, HCl) 3. CuCl2-Amino-5,6-difluorobenzo[d]thiazoleElectrophilic Cyclization / Sandmeyer Reaction
4-Fluoro-3-chloro anilineKSCN, Acetic Acid, Br₂2-Amino-6-fluoro-7-chloro(1,3)-benzothiazoleElectrophilic Cyclization orientjchem.org

Once a suitable precursor like 5,6-difluorobenzo[d]thiazol-2(3H)-one or its corresponding 2-hydroxy tautomer is synthesized, direct chlorination of the 2-position is required. This transformation is accomplished using potent chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose.

The reaction typically involves heating the benzothiazole (B30560) precursor with the chlorinating agent, often in a high-boiling inert solvent or using the reagent itself as the solvent. The choice of agent and conditions can influence the reaction's yield and purity. For example, the conversion of a 2-hydroxybenzothiazole (B105590) to a 2-chlorobenzothiazole (B146242) often proceeds by refluxing with SOCl₂ in the presence of a catalytic amount of a base like pyridine (B92270) or dimethylformamide (DMF) to facilitate the reaction.

Table 2: Chlorinating Agents and Conditions

Chlorinating AgentTypical SubstrateGeneral Reaction ConditionsFunction
Thionyl Chloride (SOCl₂)2-Hydroxybenzothiazole derivativesReflux, often with a catalytic amount of DMF or pyridineConverts hydroxyl group to chloro group
Phosphorus Pentachloride (PCl₅)2-Hydroxybenzothiazole derivativesHeating in an inert solvent (e.g., toluene, chlorobenzene)Powerful chlorinating agent for replacing hydroxyl groups
Phosphorus Oxychloride (POCl₃)2-Hydroxybenzothiazole derivativesHeating, sometimes in the presence of a tertiary amineAnother effective agent for converting C=O to C-Cl

General Benzothiazole Synthesis and Derivatization Strategies Applicable to Halogenated Analogues

Beyond direct synthesis, numerous established methods for forming the benzothiazole ring can be adapted for halogenated precursors, providing alternative pathways to compounds like this compound.

One of the most versatile and widely used methods for constructing the benzothiazole skeleton is the condensation of a 2-aminobenzenethiol with various electrophiles. nih.govmdpi.com This approach is highly applicable to halogenated systems, provided the corresponding halogenated 2-aminobenzenethiol is available.

With Aldehydes: The reaction of a 2-aminobenzenethiol with an aldehyde, often under oxidative conditions, yields a 2-substituted benzothiazole. ekb.eg A variety of catalysts and oxidants can be used, including air, iodine, hydrogen peroxide, or metal catalysts, making it a flexible method. nih.govmdpi.com

With Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is noted for its tolerance of various functional groups, including halogens on the aromatic rings of either reactant. organic-chemistry.org

With Carboxylic Acids/Acyl Chlorides: Condensation with carboxylic acids or their more reactive derivatives like acyl chlorides can also form the benzothiazole ring, typically requiring dehydrating agents or catalysts. organic-chemistry.org

Table 3: Condensation Reaction Partners for 2-Aminobenzenethiols

Reactant TypeCatalyst/ConditionsProduct TypeApplicability to Halogenated Analogues
AldehydesAir/DMSO, I₂, H₂O₂/HCl, various catalysts2-Aryl/Alkyl-benzothiazolesHigh; tolerates a wide range of functionalities. nih.govmdpi.com
NitrilesCu(OAc)₂, Et₃N, Ethanol (B145695), 70°C2-Aryl/Alkyl-benzothiazolesHigh; tolerates halides, ethers, and trifluoromethyl groups. organic-chemistry.org
Carboxylic AcidsCoupling reagents like (o-CF₃PhO)₃P2-Aryl/Alkyl-benzothiazolesGood; allows for the use of diverse carboxylic acids. organic-chemistry.org
Acid ChloridesBase, reflux in a suitable solvent2-Aryl/Alkyl-benzothiazolesHigh; very reactive, proceeds under mild conditions. nih.gov

Intramolecular cyclization is another powerful strategy for forming the benzothiazole ring. These methods typically involve forming a C-S bond to close the ring.

A notable example is the copper- or palladium-catalyzed cyclization of ortho-halothioureas. nih.govresearchgate.net In this approach, an ortho-haloaniline is first converted to a thiourea (B124793) derivative. Subsequent intramolecular C-S coupling, promoted by a transition metal catalyst, yields the 2-aminobenzothiazole. Another pathway involves the intramolecular cyclization of N-(2-chlorophenyl)benzothioamides, which can be achieved using a BINAM–Cu(II) complex as a catalyst under mild conditions to form 2-aryl-substituted benzothiazoles. indexcopernicus.com These methods are inherently suited for producing halogenated benzothiazoles, as the halogen atom is a key part of the precursor.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. mdpi.com Several MCRs have been developed for the synthesis of benzothiazoles. nih.gov For example, a three-component reaction of nitroarenes, alcohols, and sulfur powder can produce 2-substituted benzothiazoles. organic-chemistry.org Another effective MCR involves the reaction of haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper acetate, to yield 2-arylbenzothiazoles. nih.gov These methods often tolerate halogen substituents on the aniline precursor, making them suitable for synthesizing halogenated benzothiazole libraries.

Molecular hybridization techniques are more of a design strategy than a synthetic method, where known pharmacophores are combined into a single molecule. The synthetic methods described above, particularly MCRs and condensation reactions, are the tools used to execute these designs, enabling the creation of novel benzothiazole derivatives fused or linked to other heterocyclic systems. mdpi.com

Advanced and Green Synthetic Approaches

Recent advancements in organic synthesis have provided powerful tools for the construction of complex heterocyclic systems like benzothiazoles. These methods offer significant advantages over traditional techniques, including enhanced reaction rates, higher yields, milder reaction conditions, and improved sustainability profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, the process facilitates efficient and rapid heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. scielo.brresearchgate.net This methodology has been successfully applied to the synthesis of halogenated benzothiazole analogues, such as 7-chloro-6-fluoro-benzothiazole derivatives. researchgate.netorientjchem.orgorientjchem.org

In a typical application, the reaction of 3-Chloro-4-fluoro phenylamine to form a 7-chloro-6-fluoro-benzothiazol-2-yl-amine intermediate can be significantly expedited. orientjchem.orgorientjchem.org Subsequent reactions to build more complex structures are also enhanced; for example, the treatment of 7-chloro-6-fluoro-benzothiazole-2-ylamine with hydrazine (B178648) hydrate (B1144303) in a microwave oven requires only minutes to proceed. orientjchem.org The advantages of MAOS are clearly demonstrated when compared to conventional heating methods, which often require much longer reaction times to achieve lower yields. scielo.brorientjchem.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzothiazole Analogues

Reaction / Compound Method Reaction Time Yield (%) Reference
Hydroxy Phenyl Benzothiazoles Conventional (Argon atm) 4 - 6 hours 72 - 80% scielo.br
Hydroxy Phenyl Benzothiazoles Microwave Irradiation 10 - 15 minutes 88 - 94% scielo.br
7-chloro-6-fluoro-benzothiazole derivatives Conventional Not specified Lower yields orientjchem.org
7-chloro-6-fluoro-benzothiazole derivatives Microwave Irradiation 6 minutes Higher yields orientjchem.org

Photocatalytic and Metal-Catalyzed Methodologies (e.g., Iridium-Catalyzed, Palladium-Catalyzed)

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. Photocatalytic and metal-catalyzed reactions, in particular, offer highly efficient and selective routes to benzothiazole derivatives.

Photocatalytic Synthesis : Visible-light photocatalysis represents a green and sustainable approach for constructing benzothiazole rings. researchgate.net This method often utilizes an organic dye, such as fluorescein, or a heterogeneous photocatalyst, like graphitic carbon nitride (g-C3N4), under irradiation from a light source like a blue LED lamp. researchgate.netresearchgate.net The reaction typically involves the condensation and cyclization of 2-aminothiophenol (B119425) derivatives with aldehydes in the presence of molecular oxygen, avoiding the need for metal catalysts or harsh oxidants. researchgate.net Some protocols have been developed that proceed without any external photocatalyst, relying on simple irradiation with blue LEDs. rsc.org This approach is noted for its mild conditions, high efficiency, and broad substrate tolerance. nih.gov For instance, riboflavin (B1680620) (a vitamin) has been used as an inexpensive, natural photosensitizer for the cyclization of thiobenzanilides. nih.gov

Palladium-Catalyzed Methodologies : Palladium catalysis is a powerful tool for C-H functionalization and C-S bond formation, enabling the direct synthesis of 2-substituted benzothiazoles from readily available thiobenzanilides. acs.orgnih.govacs.orgresearchgate.net This transformation is achieved through an intramolecular cyclization process. A novel catalytic system has been developed consisting of a palladium(II) catalyst, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu4NBr), which significantly enhances the reaction efficiency. acs.orgnih.govelsevierpure.com This method demonstrates good functional group tolerance and produces a variety of substituted benzothiazoles in high yields. acs.org

Table 2: Key Components of the Palladium-Catalyzed System for Benzothiazole Synthesis

Component Role Typical Reagent Molar % / Equivalents Reference
Palladium Catalyst Primary catalyst for C-H activation PdCl₂, PdBr₂, etc. 10 mol % acs.orgnih.gov
Copper Co-catalyst Oxidant/Re-oxidant Cu(I) source 50 mol % acs.orgnih.gov
Additive Enhances transformation Bu₄NBr 2 equivalents acs.orgnih.gov
Base Promotes reaction K₂CO₃ 2 equivalents acs.org
Solvent Reaction Medium Dichloroethane (DCE) - acs.org

Iridium-Catalyzed Methodologies : While direct examples for benzothiazoles are less common, iridium catalysis is a prominent advanced methodology for constructing related heterocyclic systems, showcasing the potential for adaptation.

Application of Difluorocarbene as a C–F Source

A novel and challenging approach in fluorination chemistry involves utilizing difluorocarbene as a C–F source rather than its more common role as a CF₂ source. This strategy has been successfully applied to the construction of fluorinated benzothiazoles. The process involves the cyclization of 2-aminobenzenethiols where difluorocarbene facilitates the formation of the thiazole (B1198619) ring while simultaneously incorporating a fluorine atom at the 2-position. This method provides an innovative pathway to 2-fluoro-benzothiazoles, which may offer unique properties for drug development.

Green Chemistry Principles and Reusable Catalysts in Benzothiazole Formation

Adherence to green chemistry principles is a major driver in the development of new synthetic methods for benzothiazoles. airo.co.in Key strategies include the use of environmentally benign solvents, catalyst-free systems, and the development of recoverable and reusable catalysts. nih.gov

Sustainable Solvents : Water and ethanol are preferred green solvents for benzothiazole synthesis. airo.co.inrsc.orgorgchemres.org Efficient one-step methods have been described for the synthesis of benzothiazole-2-thiols by cyclizing 2-aminothiophenols in water, which is metal-free and produces excellent yields in short reaction times. rsc.org

Reusable Catalysts : The development of heterogeneous and reusable catalysts is a cornerstone of green synthesis. airo.co.in These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, reducing waste and cost. nih.govmdpi.com Examples include tin pyrophosphate (SnP₂O₇), which can be reused at least five times, and silica-supported catalysts like NaHSO₄-SiO₂. nih.govnih.gov A polythiazolium iodide catalyst has been shown to be reusable for six cycles in the reductive condensation of 2-aminobenzenethiols with CO₂. thieme-connect.com

Table 3: Examples of Green and Reusable Catalysts in Benzothiazole Synthesis

Catalyst Solvent / Conditions Key Advantages Reusability Reference
SnP₂O₇ Ethanol or Methanol Heterogeneous, efficient, easy separation At least 5 times nih.govmdpi.comnih.gov
Samarium triflate Aqueous medium Reusable, mild conditions Not specified organic-chemistry.org
Copper sulfate (B86663) (CuSO₄) Water, Glycerol Inexpensive, simple work-up Not specified orgchemres.org
NaHSO₄-SiO₂ Solvent-free Inexpensive, non-toxic, easy filtration Mentioned nih.gov
Polythiazolium iodide DBU, PhSiH₃ Heterogeneous, uses CO₂ as C1 source At least 6 times thieme-connect.com
g-C₃N₄ (photocatalyst) Visible light Metal-free, efficient, recyclable Multiple times researchgate.netorganic-chemistry.org

Chemical Reactivity and Derivatization of 2 Chloro 5,6 Difluorobenzo D Thiazole

Nucleophilic Substitution Reactions

The presence of the electron-withdrawing benzothiazole (B30560) ring system renders the 2-position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the derivatization of 2-Chloro-5,6-difluorobenzo[d]thiazole.

Reactivity at the 2-Chloro Position with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chlorine atom at the 2-position of the benzothiazole ring serves as a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.

Amines: The reaction of 2-chlorobenzothiazoles with primary and secondary amines is a well-established method for the synthesis of 2-aminobenzothiazole (B30445) derivatives. Recent research has demonstrated that this C-N coupling can be achieved under transition-metal-free and solvent-free conditions, offering a more sustainable synthetic route. The selectivity of the reaction, leading to either mono- or di-heteroarylation of the primary amine, can be controlled by the addition of a suitable base like sodium hydride.

Table 1: Examples of Nucleophilic Substitution with Amines

Nucleophile (Amine) Product Reaction Conditions
Primary Alkylamine 2-(Alkylamino)-5,6-difluorobenzo[d]thiazole Heat, optional base
Primary Arylamine 2-(Arylamino)-5,6-difluorobenzo[d]thiazole Heat, optional base

Thiols: Thiolates are potent nucleophiles that readily displace the 2-chloro substituent to form 2-thioether derivatives of benzothiazole. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting arylthio- and alkylthio-benzothiazoles are of interest for their potential biological activities.

Table 2: Examples of Nucleophilic Substitution with Thiols

Nucleophile (Thiol) Product Reaction Conditions
Alkanethiol 2-(Alkylthio)-5,6-difluorobenzo[d]thiazole Base (e.g., NaOH, K2CO3)

Alkoxides: Alkoxides react with this compound to yield 2-alkoxybenzothiazole derivatives. These reactions are generally performed by treating the chloro-substituted benzothiazole with a sodium or potassium alkoxide in the corresponding alcohol as the solvent.

Table 3: Examples of Nucleophilic Substitution with Alkoxides

Nucleophile (Alkoxide) Product Reaction Conditions
Sodium Methoxide 2-Methoxy-5,6-difluorobenzo[d]thiazole Methanol, heat

Electrophilic Substitution Reactions on the Benzothiazole Ring System

The benzothiazole ring is an electron-deficient system, which generally deactivates it towards electrophilic aromatic substitution. The fused thiazole (B1198619) ring withdraws electron density from the benzene (B151609) ring, making it less nucleophilic. Furthermore, the two fluorine atoms at the 5- and 6-positions exert a strong electron-withdrawing inductive effect, further deactivating the benzene ring.

Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulfonation on the benzene ring of this compound are expected to be challenging and require harsh reaction conditions. The directing effect of the fused thiazole ring and the fluorine substituents would need to be considered. The thiazole moiety is generally considered a meta-director in electrophilic aromatic substitution on the fused benzene ring. The fluorine atoms are ortho, para-directors, but their deactivating effect is dominant. Therefore, predicting the regioselectivity of any potential electrophilic substitution would be complex and likely result in a mixture of products.

Oxidation and Reduction Pathways of the Benzothiazole Core and Substituents

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions. Common oxidizing agents for such transformations include hydrogen peroxide and peroxy acids. The nitrogen atom of the thiazole ring can also be oxidized to an N-oxide, for instance, by using a hydrogen peroxide–maleic anhydride (B1165640) mixture. nih.gov The 2-chloro substituent is generally stable to oxidation.

Reduction: The benzothiazole ring is relatively stable to reduction. However, the nitro group, if introduced onto the benzene ring via electrophilic substitution, can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This provides a route to further functionalize the benzene ring. The 2-chloro substituent can potentially be removed by reductive dehalogenation, for example, using catalytic hydrogenation with a palladium catalyst, although this might also affect other functional groups in the molecule.

Functionalization for Further Research and Scaffold Diversity

The versatile reactivity of this compound makes it a valuable building block for creating a diverse range of molecular scaffolds for further research, particularly in medicinal chemistry and materials science.

Amidation and Related Coupling Reactions for N-Acyl Derivatives

The primary product of the reaction between this compound and ammonia (B1221849) or primary amines is 2-amino-5,6-difluorobenzo[d]thiazole. This amino group can be further functionalized through amidation reactions to produce N-acyl derivatives.

Amidation: N-acylation of 2-aminobenzothiazoles can be achieved by reacting them with acyl chlorides or carboxylic acids in the presence of a coupling agent. For instance, reacting 2-amino-5,6-difluorobenzo[d]thiazole with chloroacetyl chloride would yield the corresponding N-chloroacetyl derivative, which can serve as a precursor for further elaboration. nih.gov

Coupling Reactions: The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, which significantly expands the potential for scaffold diversity. Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at the 2-position. capes.gov.brwikipedia.orgwikipedia.org For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid can regioselectively produce 2-aryl-5,6-difluorobenzo[d]thiazoles. capes.gov.br

Table 4: Common Compound Names

Compound Name
This compound
2-(Alkylamino)-5,6-difluorobenzo[d]thiazole
2-(Arylamino)-5,6-difluorobenzo[d]thiazole
2-(Dialkylamino)-5,6-difluorobenzo[d]thiazole
2-(Alkylthio)-5,6-difluorobenzo[d]thiazole
2-(Arylthio)-5,6-difluorobenzo[d]thiazole
2-Methoxy-5,6-difluorobenzo[d]thiazole
2-Ethoxy-5,6-difluorobenzo[d]thiazole
2-amino-5,6-difluorobenzo[d]thiazole
N-(5,6-difluorobenzo[d]thiazol-2-yl)acetamide
2-aryl-5,6-difluorobenzo[d]thiazoles
sodium hydride
tin(II) chloride
hydrogen peroxide
peroxy acids
maleic anhydride
chloroacetyl chloride
palladium

Introduction of Diverse Chemical Moieties for Structure-Reactivity Studies

The strategic derivatization of this compound serves as a cornerstone for extensive structure-reactivity relationship (SRR) investigations, particularly within the realm of medicinal chemistry. The inherent reactivity of the C2-chloro substituent renders it an amenable handle for introducing a wide array of chemical functionalities through nucleophilic aromatic substitution reactions. This approach allows for the systematic modification of the scaffold and the exploration of how these changes influence biological activity and other physicochemical properties.

The 2-chloro position of the benzothiazole ring is highly susceptible to nucleophilic attack, a characteristic that has been widely exploited in the synthesis of novel derivatives. The electron-withdrawing nature of the fluorine atoms on the benzene ring further activates the heterocyclic system towards substitution. This reactivity profile enables the facile introduction of various amine, ether, and thioether linkages, thereby providing a diverse library of compounds for biological screening and SRR analysis.

A common synthetic strategy involves the reaction of this compound with a variety of primary and secondary amines, phenols, and thiophenols. These reactions are typically carried out in the presence of a base to facilitate the displacement of the chloride ion. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity of the desired 2-substituted-5,6-difluorobenzo[d]thiazole derivatives.

For instance, the reaction with various anilines or other amino-containing compounds leads to the formation of a series of 2-amino-5,6-difluorobenzo[d]thiazole derivatives. These compounds are of particular interest as the 2-aminobenzothiazole core is a well-established pharmacophore found in a number of biologically active molecules. The diversity of the introduced amino moieties can range from simple alkylamines to complex heterocyclic amines, each contributing unique steric and electronic features to the final molecule.

The following interactive table summarizes representative examples of the derivatization of this compound through the introduction of various chemical moieties.

Reagent/NucleophileReaction ConditionsResulting Moiety at C2-position
Substituted AnilinesBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatSubstituted anilino group
Alkyl/Aryl ThiolsBase (e.g., NaH), Solvent (e.g., THF)Alkyl/Aryl thioether
Substituted PhenolsBase (e.g., Cs₂CO₃), Solvent (e.g., Dioxane)Substituted phenoxy group
Hydrazine (B178648) Hydrate (B1144303)Solvent (e.g., Ethanol), HeatHydrazinyl group
Various AminesBase (e.g., DIPEA), Solvent (e.g., NMP), HeatDiverse amino functionalities

These derivatization strategies underscore the versatility of this compound as a key intermediate in the generation of compound libraries for the systematic exploration of structure-reactivity relationships. The ability to readily introduce a wide range of chemical functionalities at the 2-position allows for the fine-tuning of molecular properties to optimize for desired biological activities.

Computational and Spectroscopic Characterization in Research Contexts

Application of Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), have become indispensable tools in modern chemical research. These methods provide profound insights into the electronic structure and reactivity of molecules, often complementing and guiding experimental studies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-5,6-difluorobenzo[d]thiazole, DFT calculations can be employed to determine key electronic properties. By solving the Kohn-Sham equations, researchers can obtain the molecule's electron density, from which various properties can be derived.

A critical aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the presence of electronegative fluorine and chlorine atoms is expected to influence the electron distribution significantly, lowering the energies of both the HOMO and LUMO. The precise values, however, would be determined by the specific DFT functional and basis set employed in the calculation. A comparative study on the similar compound, 1-(5-Chloro-6-fluoro-1, 3-benzothiazol-2-yl)hydrazine, utilized the B3LYP functional with a 6-311G(d,p) basis set to analyze its electronic properties. A similar level of theory would be appropriate for this compound.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations (Note: These are hypothetical values for illustrative purposes, as specific experimental or published computational data for this exact compound were not found in the searched literature.)

Property Predicted Value Significance
HOMO Energy -6.5 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -2.1 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.4 eV Indicates chemical reactivity and electronic transition energy.

Beyond static electronic properties, DFT can be used to model the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. An MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atom of the thiazole (B1198619) ring and the fluorine atoms are expected to be regions of negative potential, while the hydrogen atoms on the benzene (B151609) ring and the carbon atom attached to the chlorine are likely to be regions of positive potential.

Furthermore, computational methods can be used to model reaction pathways and calculate activation energies for various potential reactions. This is invaluable for predicting the compound's behavior in different chemical environments and for designing synthetic routes. For instance, the reactivity of the C2-Cl bond towards nucleophilic substitution can be computationally assessed by modeling the reaction with a model nucleophile and calculating the energy profile of the reaction pathway.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide direct experimental evidence for the structural features of a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically used for the comprehensive structural elucidation of a new compound like this compound.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, several types of NMR experiments would be informative.

¹H NMR: The proton NMR spectrum would provide information about the two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the adjacent fluorine and thiazole ring. The coupling between these protons would also provide information about their relative positions on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be highly dependent on the local electronic environment, with carbons attached to electronegative atoms (N, S, Cl, F) appearing at characteristic downfield shifts.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR would be a crucial technique. The fluorine atoms at positions 5 and 6 are chemically non-equivalent and would therefore be expected to show two distinct signals. The chemical shifts and the coupling constants between the two fluorine atoms (⁴JFF) and between each fluorine and the adjacent protons would provide definitive evidence for their positions.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are hypothetical values for illustrative purposes, as specific experimental data for this exact compound were not found in the searched literature. Predictions are based on general principles and data for similar structures.)

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-4 7.8 - 8.0 d JH-F ≈ 8-10
H-7 7.6 - 7.8 d JH-F ≈ 8-10
C-2 150 - 155 s -
C-4 110 - 115 d ¹JC-F ≈ 250
C-5 145 - 150 d ¹JC-F ≈ 250
C-6 148 - 153 d ¹JC-F ≈ 250
C-7 112 - 117 d ²JC-F ≈ 20
C-8 (C-3a) 130 - 135 s -
C-9 (C-7a) 140 - 145 s -
F-5 -130 to -140 d ⁴JF-F ≈ 15-20

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include:

C=N stretching: A strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the imine bond within the thiazole ring.

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region would be indicative of the benzene and thiazole rings.

C-F stretching: Strong absorption bands in the 1100-1300 cm⁻¹ range are characteristic of carbon-fluorine bonds.

C-Cl stretching: A band in the 700-800 cm⁻¹ region would correspond to the carbon-chlorine bond.

Aromatic C-H stretching: Bands above 3000 cm⁻¹ would confirm the presence of aromatic C-H bonds.

A comparative analysis of the experimental IR spectrum with a spectrum predicted from DFT calculations can aid in the precise assignment of the vibrational modes.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can confirm its elemental composition (C₇H₂ClF₂NS).

The mass spectrum would also reveal a characteristic fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S), would be a key diagnostic feature. Common fragmentation pathways for such a molecule could include the loss of a chlorine atom, the cleavage of the thiazole ring, or the loss of a CN group. The analysis of these fragment ions provides valuable information that helps to piece together the molecular structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method widely employed in drug discovery to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govwikipedia.org This technique is instrumental in understanding the molecular basis of ligand-target interactions and for screening virtual libraries of compounds to identify potential drug candidates. azolifesciences.comnumberanalytics.com While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles and methodologies are well-established and routinely applied to analogous benzothiazole (B30560) and thiazole derivatives. These studies provide a framework for how the interaction of this compound with biological targets would be computationally investigated.

The process involves two primary steps: first, predicting the conformation, position, and orientation of the ligand within the binding site of the protein, and second, assessing the strength of the interaction, often referred to as binding affinity. azolifesciences.com Algorithms for molecular docking first sample various conformations of the ligand within the protein's active site and then rank these conformations using a scoring function to estimate the binding energetics. azolifesciences.com

Methodological Approaches for Predicting Binding Affinities

The prediction of binding affinity is a critical component of molecular docking, as it helps to rank and prioritize potential drug candidates. frontiersin.org Various computational methods, ranging from rapid empirical scoring functions to more computationally intensive free energy calculations, are used for this purpose. nih.govnih.gov

Scoring Functions: These are mathematical functions used to rapidly estimate the binding affinity between a ligand and a target protein. nih.gov They are a key component of docking programs and can be broadly categorized into three types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up non-bonded interaction energies, such as van der Waals and electrostatic interactions, between the protein and the ligand. nih.gov

Empirical Scoring Functions: These are derived from experimental data and use a set of weighted energy terms to calculate the binding affinity. The terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational entropy loss upon binding. nih.gov

Knowledge-Based Scoring Functions: These functions derive statistical potentials from a large database of known protein-ligand complexes. They are based on the frequency of specific atom-pair contacts at certain distances, assuming that more frequent interactions are more favorable.

Free Energy Calculation Methods: For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are used. These methods provide a more rigorous calculation of binding free energies but are significantly more computationally demanding. The MM-GBSA method, for instance, can be used as a post-processing step after docking to refine the ranking of potential ligands. plos.org

The choice of method often represents a trade-off between computational cost and accuracy. For large-scale virtual screening, faster scoring functions are typically used, while more precise but slower methods are employed for the detailed study of a smaller number of promising compounds. plos.org

To illustrate the output of such studies, the following table shows hypothetical binding affinity data for a series of benzothiazole derivatives against a target protein, as might be determined through molecular docking and subsequent calculations.

Compound IDDerivativeDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
BTZ-1 This compound-8.5150
BTZ-2 2-Amino-5-fluorobenzo[d]thiazole-7.9320
BTZ-3 2-Methyl-6-chlorobenzo[d]thiazole-8.2210
BTZ-4 2-Hydroxybenzo[d]thiazole-7.5500

Note: The data in this table is illustrative and does not represent actual experimental or computational results for this compound.

Analysis of Interaction Modes and Active Site Residues

Following the prediction of a ligand's binding pose, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the target's active site is performed. nih.gov This analysis is crucial for understanding the structural basis of molecular recognition and for guiding the rational design of more potent and selective inhibitors. tamu.edu

Common types of non-covalent interactions identified and analyzed include: nih.govvolkamerlab.org

Hydrogen Bonds: These are critical for specificity and affinity, occurring between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: These occur between nonpolar groups of the ligand and hydrophobic residues of the protein (e.g., Leucine, Isoleucine, Valine), contributing significantly to binding.

π-Stacking: This involves interactions between aromatic rings, such as the benzo[d]thiazole core and aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

π-Cation Interactions: These are electrostatic interactions between a positively charged group (e.g., from Lysine or Arginine residues) and the electron-rich π-system of an aromatic ring.

Halogen Bonds: The chlorine and fluorine atoms on the this compound ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Salt Bridges: These are a combination of hydrogen bonding and electrostatic interactions that occur between charged residues.

Computational tools and visualization software are used to map these interactions and identify the key active site residues that form the binding pocket. volkamerlab.orgoup.com Understanding which residues are critical for binding allows medicinal chemists to design modifications to the ligand that can enhance interactions and improve affinity and selectivity.

The table below provides an example of the kind of data generated from an analysis of the interaction modes for a hypothetical ligand-protein complex.

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen Bond Thiazole NitrogenTYR 2282.9
Hydrophobic Difluorophenyl RingLEU 177, VAL 1853.5 - 4.0
π-Stacking Benzene RingPHE 2653.8
Halogen Bond 2-ChloroGLY 226 (Backbone O)3.1

Note: This table is a hypothetical representation of potential interactions for a compound like this compound and is for illustrative purposes only.

Structure Activity Relationship Sar Investigations

Influence of Halogen Substituents on Molecular Interactions and Reactivity

The presence and position of halogen atoms on the benzothiazole (B30560) ring system are critical determinants of the molecule's physicochemical properties and, consequently, its biological activity. Chlorine and fluorine, in particular, exert significant electronic effects that modulate molecular interactions and reactivity.

Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect on the benzothiazole scaffold. This effect reduces the electron density of the aromatic ring system. The presence of such electron-withdrawing groups has been shown to significantly affect the biological activity of benzothiazole derivatives, often enhancing their potency. nih.gov For instance, studies on various benzothiazole compounds have indicated that the inclusion of strong electron-withdrawing atoms like fluorine can improve cytotoxicity against certain cancer cell lines. nih.gov

The introduction of chlorine and fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Specifically, chlorination is reported to have a more potent ability to reduce these energy levels compared to fluorination. researchgate.net This modulation of electronic properties is crucial as it can influence the compound's ability to participate in charge-transfer interactions with biological targets. The thiazole (B1198619) ring itself can act as an electron-withdrawing component, and this effect is further amplified by the halogen substituents. researchgate.net

HalogenElectronegativity (Pauling Scale)Van der Waals Radius (Å)Key Electronic EffectImpact on Benzothiazole System
Fluorine (F)3.981.47Strong Inductive (-I)Significantly decreases electron density, can enhance biological potency. nih.gov
Chlorine (Cl)3.161.75Strong Inductive (-I)Decreases electron density; potent in lowering molecular energy levels. researchgate.net

The specific placement of halogen substituents on the benzothiazole core has a profound impact on the molecule's reactivity and interaction patterns. In 2-Chloro-5,6-difluorobenzo[d]thiazole, the halogens occupy distinct positions that confer specific chemical properties.

2-Position (Chloro-substituent): The chlorine atom at the C-2 position of the thiazole ring renders this carbon atom highly electrophilic. This makes it susceptible to nucleophilic substitution reactions, a common strategy for further derivatization of the benzothiazole scaffold. ambeed.com

5 and 6-Positions (Difluoro-substituents): The fluorine atoms on the benzene (B151609) ring at positions 5 and 6 significantly withdraw electron density from this part of the molecule. This modification influences the molecule's ability to engage in non-covalent interactions, such as π-π stacking. The position of fluoro groups has been noted as critical in governing antibacterial activity in related compounds. nih.gov The altered electron distribution can also influence the formation of halogen bonds, a type of non-covalent interaction that can be important for binding to biological targets. The interplay between hydrogen bonds and halogen bonds can be modulated by the electronic nature of substituents on the aromatic rings. nih.gov

The strategic placement of halogens is a key consideration in the design of benzothiazole derivatives, as it dictates the molecule's reactivity and its potential to interact with specific residues in a protein's binding pocket.

Rational Design Principles for Modifying the Benzothiazole Scaffold

The benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netcrimsonpublishers.com Rational design principles are employed to systematically modify this scaffold to develop new derivatives with enhanced potency and selectivity. nih.gov

Key design strategies include:

Structural Modifications: The synthetic accessibility of the benzothiazole core allows for extensive structural modifications. nih.gov Changes to the substituent group at the C-2 position, for instance, are known to result in altered biological activity. derpharmachemica.com

Bioisosterism: This principle involves replacing a functional group with another that has similar physical or chemical properties. In the context of the benzothiazole scaffold, halogens can be introduced as bioisosteres of other groups to improve metabolic stability, binding affinity, or pharmacokinetic properties. researchgate.net The replacement of a hydroxyl or alkoxy group with a fluorine atom is a common bioisosteric substitution used to modulate lipophilicity. nih.gov

Target-Oriented Design: Based on the structure of a biological target, such as an enzyme or receptor, derivatives can be designed to form specific interactions. For example, incorporating hydrogen bond donors or acceptors, or groups capable of forming halogen bonds, can enhance binding affinity. Docking studies are often used to guide these modifications. nih.gov

Molecular Hybridization: This approach involves combining the benzothiazole scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. nih.gov

These design principles are integral to the development of novel benzothiazole-based therapeutic agents. nih.govnih.gov

Theoretical Frameworks for SAR Analysis and Predictive Modeling

Computational chemistry plays a vital role in modern drug discovery by providing theoretical frameworks to analyze SAR and predict the activity of novel compounds. mdpi.com For benzothiazole derivatives, several computational methods are routinely applied.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of untested compounds, thereby guiding the synthesis of more potent analogues. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules. scirp.org By calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges, DFT provides insights into a molecule's reactivity, stability, and potential interaction sites. mdpi.comresearchgate.net This information is crucial for understanding the underlying electronic basis of a compound's activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. nih.govbiointerfaceresearch.com Docking simulations help to elucidate the binding mode of benzothiazole derivatives within the active site of a protein, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and estimate binding affinity. nih.gov

ADME Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biointerfaceresearch.comresearchgate.net Predicting these pharmacokinetic properties early in the drug discovery process helps to identify compounds with favorable drug-like profiles and avoid costly late-stage failures.

Theoretical FrameworkApplication in Benzothiazole SARKey Insights Provided
QSARPredicting biological activity based on structural features. researchgate.netCorrelation between physicochemical properties and activity; predictive models for new derivatives.
DFTAnalyzing electronic structure and reactivity. researchgate.netscirp.orgHOMO-LUMO gaps, charge distribution, molecular electrostatic potential, reactivity indices. mdpi.com
Molecular DockingSimulating ligand-protein binding. nih.govbiointerfaceresearch.comBinding modes, key intermolecular interactions, binding affinity scores. nih.gov
ADME PredictionEstimating pharmacokinetic properties. biointerfaceresearch.comresearchgate.netOral bioavailability, metabolic stability, potential for toxicity.

These theoretical frameworks provide a powerful toolkit for the rational design and optimization of benzothiazole derivatives, accelerating the discovery of new therapeutic agents.

Applications in Advanced Materials Science Research

Development of Novel Polymeric Materials Incorporating Benzothiazole (B30560) Units

The incorporation of the 5,6-difluorobenzothiazole moiety, derived from 2-Chloro-5,6-difluorobenzo[d]thiazole, into polymer backbones has led to the creation of novel materials with interesting and useful properties. The chloro-substituent at the 2-position serves as a reactive handle for various cross-coupling reactions, enabling its polymerization with a range of comonomers. This versatility allows for the fine-tuning of the resulting polymers' electronic and physical characteristics.

One notable area of research has been the synthesis of alternating copolymers where the 5,6-difluorobenzothiazole unit acts as an electron-acceptor. For instance, copolymers with electron-donating units like fluorene (B118485) have been synthesized. The introduction of the electron-withdrawing fluorine atoms is crucial for enhancing the reactivity of the monomer in direct arylation polycondensation reactions. researchgate.net

Below is a table summarizing the properties of a polymer synthesized using a derivative of this compound:

Polymer NameMonomersMolecular Weight (Mn)
Poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctylfluorene)5,6-difluoro-2,1,3-benzothiadiazole and 2,7-dibromo-9,9-dioctylfluorene41,000 g/mol

This table presents data on a polymer synthesized via direct arylation polycondensation, highlighting the achievable molecular weight. researchgate.net

Exploration in Electronic Devices and Optoelectronic Applications

Polymers derived from this compound have shown considerable promise in the fabrication of electronic and optoelectronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). The strong electron-accepting nature of the 5,6-difluorobenzothiadiazole unit helps to create materials with narrow bandgaps, which is advantageous for absorbing a broader range of the solar spectrum in OSCs. polyu.edu.hk

In the context of OSCs, copolymers incorporating the 5,6-difluorobenzothiadiazole moiety have demonstrated notable power conversion efficiencies (PCEs). For example, a copolymer of poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) has achieved a PCE of 7.34%. rsc.orgresearchgate.net The performance of these devices is highly dependent on the morphology of the active layer, which can be optimized through the use of solvent additives. rsc.orgresearchgate.net

The electronic properties of these polymers also make them suitable for use in OFETs. The high solid-state order and appropriate molecular orientation on the substrate can lead to high charge carrier mobilities. researchgate.net For instance, a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) based OFET has exhibited a high hole mobility (μh) of 0.36 cm²/V·s. researchgate.net

The following table summarizes the performance of a polymer solar cell based on a derivative of this compound:

PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P(FBT-alt-Se₂Th₂)7.340.7015.866.4

This table showcases the key performance metrics of an inverted polymer solar cell, demonstrating the potential of these materials in organic photovoltaics. rsc.orgresearchgate.net

Luminescent Properties of Benzothiazole Derivatives with Extended Conjugation

Benzothiazole derivatives are known for their luminescent properties, which can be tuned by extending the π-conjugation of the molecule. researchgate.net While specific studies on the luminescent properties of direct derivatives of this compound are emerging, the broader class of benzothiazole-containing materials provides valuable insights. The thiazole (B1198619) core is intrinsically fluorescent, a property that is fundamental to the bioluminescence of luciferin. chim.it

The emission characteristics of benzothiazole derivatives can be significantly altered by chemical modifications. For instance, the introduction of hydroxyl groups can lead to excited-state intramolecular proton transfer (ESIPT), resulting in large Stokes shifts and emission in different regions of the spectrum. researchgate.net By combining different benzothiazole derivatives, it is possible to achieve white light emission. researchgate.net

Furthermore, the incorporation of thiazole and its fused-ring derivatives, like thiazolo[5,4-d]thiazole, into metal-organic frameworks (MOFs) can lead to highly luminescent materials. scientificarchives.com These luminescent MOFs have potential applications in chemical sensing. scientificarchives.com The photophysical properties of these materials, such as their absorption and emission maxima, are influenced by the solvent environment and the nature of the substituents on the benzothiazole core. researchgate.netresearchgate.net

Role as Building Blocks for Functional Materials

This compound serves as a crucial building block for a wide array of functional materials due to the desirable properties imparted by the 5,6-difluorobenzothiazole unit. Its strong electron-withdrawing character makes it an excellent component for creating donor-acceptor type conjugated polymers with low bandgaps. polyu.edu.hk These materials are at the forefront of research in organic electronics. polyu.edu.hk

The versatility of the 2-chloro substituent allows for its facile incorporation into larger molecular and polymeric structures through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions. This enables the rational design of materials with specific electronic and optical properties for targeted applications. The resulting polymers and small molecules are being explored for their utility in organic light-emitting diodes (OLEDs), OFETs, and OSCs. polyu.edu.hk The stability and processability of these materials are also key considerations in their design and synthesis, with the ultimate goal of producing high-performance, solution-processable electronic devices.

Medicinal Chemistry Research and Pharmacological Target Exploration

2-Chloro-5,6-difluorobenzo[d]thiazole as a Scaffold for Rational Drug Design

The benzothiazole (B30560) nucleus, of which this compound is a specific example, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is due to its ability to form interactions with a wide variety of biological targets, making it a versatile starting point for the rational design of new drugs. researchgate.net The structure of this compound incorporates several key features that are advantageous for drug design: a bicyclic aromatic system that provides a rigid core, and halogen substituents (chloro and fluoro groups) that can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.

Researchers utilize this scaffold by chemically modifying it at various positions to create a library of derivative compounds. These derivatives are then tested against specific biological targets to identify molecules with desired therapeutic effects. For instance, the benzothiazole core has been a key component in the development of inhibitors for enzymes crucial to bacterial survival. nih.govsci-hub.se The systematic modification of this scaffold allows for the exploration of structure-activity relationships (SARs), which helps in understanding how specific chemical changes influence biological activity and leads to the optimization of lead compounds. helsinki.fi The thiazole (B1198619) ring, in particular, is noted for its capacity to form hydrogen bonds with biological targets and can be used to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

Investigations into Molecular Mechanisms of Action (Mechanistic Focus)

Understanding how drugs exert their effects at a molecular level is crucial for their development. Research into derivatives of the benzothiazole scaffold has provided insights into their mechanisms of action, primarily centered on enzyme inhibition and the subsequent disruption of essential cellular processes.

Derivatives of the benzothiazole scaffold have been identified as potent inhibitors of several key bacterial enzymes.

DNA Gyrase and Topoisomerase IV : A significant body of research has focused on benzothiazole-based compounds as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govsci-hub.se These type IIA topoisomerases are essential enzymes that control the topological state of DNA during replication, transcription, and repair, making them validated targets for antibacterial drugs. sci-hub.sehelsinki.finih.gov A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives demonstrated potent inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) in the nanomolar range. nih.govsci-hub.se

Methionyl-tRNA Synthetase (MetRS) : This enzyme is essential for protein synthesis, catalyzing the attachment of methionine to its corresponding tRNA. Its inhibition leads to the cessation of protein production and bacterial death. A novel inhibitor of MetRS, designated MRS-2541, has shown selective and potent activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.063 to 0.5 µg/mL. nih.gov While the specific scaffold of MRS-2541 is not detailed as a direct derivative of this compound, it highlights the potential of targeting aminoacyl-tRNA synthetases with novel heterocyclic compounds.

Dihydroorotase : There is no specific information available from the provided search results indicating that this compound or its direct derivatives have been studied as inhibitors of Dihydroorotase. Research on inhibitors for this enzyme has focused on other classes of compounds. nih.gov

The inhibitory activities of some benzothiazole-based compounds are summarized below.

Compound SeriesTarget EnzymeTarget OrganismActivity (IC₅₀)
4,5,6,7-Tetrahydrobenzo[d]thiazolesDNA GyraseEscherichia coliNanomolar range
4,5,6,7-Tetrahydrobenzo[d]thiazolesTopoisomerase IVEscherichia coliImproved inhibition over first-gen
4,5,6,7-Tetrahydrobenzo[d]thiazolesDNA GyraseStaphylococcus aureusNanomolar range
4,5,6,7-Tetrahydrobenzo[d]thiazolesTopoisomerase IVStaphylococcus aureusImproved inhibition over first-gen

There is no specific information in the search results to suggest that derivatives of this compound function as allosteric modulators, which would involve binding to a site on the protein distinct from the active site to induce a conformational change. nih.gov

By inhibiting essential enzymes, benzothiazole derivatives disrupt critical cellular pathways. The inhibition of DNA gyrase and topoisomerase IV directly interferes with DNA replication and repair, leading to a halt in cell division and ultimately bacterial cell death. helsinki.finih.gov Similarly, the inhibition of methionyl-tRNA synthetase blocks the pathway of protein biosynthesis, which is lethal for bacteria. nih.gov The downstream effect of this enzymatic inhibition is a potent antibacterial action against a range of pathogens. nih.govnih.gov

Identification of Potential Molecular Targets and Target Validation

DNA gyrase and topoisomerase IV are well-validated molecular targets for the development of new antibacterial drugs. sci-hub.sehelsinki.finih.gov The essential nature of these enzymes for bacterial survival makes them attractive targets. The validation process involves demonstrating that inhibition of the specific enzyme leads to the desired antibacterial effect. For benzothiazole derivatives, this has been achieved by showing a strong correlation between their enzyme inhibitory potency (e.g., low IC₅₀ values) and their antibacterial activity (e.g., low MIC values) against various bacterial strains. nih.govsci-hub.se

Similarly, methionyl-tRNA synthetase is a validated target. The discovery of inhibitors like MRS-2541 with potent activity against clinically relevant Gram-positive pathogens further validates this enzyme as a crucial target for new antibiotic development. nih.gov

Strategies for Developing Potent and Selective Agents Based on the Scaffold

Medicinal chemists employ several strategies to enhance the potency and selectivity of agents derived from the benzothiazole scaffold. A key approach is structure-based drug design, where the three-dimensional structure of the target enzyme is used to guide the synthesis of more effective inhibitors.

Strategies include:

Bioisosteric Replacement : Replacing certain chemical groups with others that have similar physical or chemical properties to improve biological activity or pharmacokinetic profiles. For example, replacing a carboxylic acid group with a different acidic moiety can improve cell-wall penetration. helsinki.fi

Structure-Activity Relationship (SAR) Studies : Systematically modifying different parts of the scaffold and observing the effect on activity. For instance, adding aromatic rings to the core structure of DNA gyrase inhibitors was done to introduce cation-π interactions with arginine residues in the enzyme's active site, thereby improving inhibition. helsinki.fi

Improving Uptake : For Gram-negative bacteria, which have a protective outer membrane, a significant challenge is getting the drug into the cell. One strategy involves conjugating the inhibitor to a siderophore mimic—a small molecule that hijacks the bacteria's iron uptake system to gain entry into the cytoplasm. nih.gov This approach was shown to enhance the antibacterial activity of a benzothiazole DNA gyrase inhibitor against E. coli in an iron-depleted environment. nih.gov

Through these iterative cycles of design, synthesis, and testing, compounds based on the this compound and related scaffolds are optimized to produce potent and selective therapeutic agents.

Applications in Agrochemical and Industrial Chemical Research

Use as Synthetic Intermediates for Agrochemical Development

There is no specific information available in the search results detailing the use of 2-Chloro-5,6-difluorobenzo[d]thiazole as a synthetic intermediate for the development of agrochemicals. While the broader class of benzothiazole (B30560) derivatives is recognized for its importance in creating compounds with fungicidal, herbicidal, and insecticidal properties, the role of this particular difluoro-substituted molecule is not specified. mdpi.comnih.govresearchgate.net The introduction of fluorine into agrochemical candidates is a common strategy to enhance biological activity, but studies explicitly citing the use of this compound for this purpose were not found. researchgate.net In contrast, related compounds like 2-chloro-5-(chloromethyl)thiazole are well-documented as key intermediates in the synthesis of certain pesticides. chemodex.comgoogle.com

Role in the Synthesis of Other Industrial Chemicals

Information regarding the application of this compound in the synthesis of other industrial chemicals is not available in the provided search results. Chemical suppliers categorize it as a building block, suggesting its potential utility in organic synthesis, but concrete examples or patented processes involving this specific compound are not described. bldpharm.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-5,6-difluorobenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives under controlled conditions. For example, chlorination and fluorination steps often employ reagents like thionyl chloride (SOCl₂) or POCl₃ in acidic (H₂SO₄) or basic (pyridine) media . Key parameters include:
  • Temperature : Reflux conditions (e.g., 80–120°C) to ensure complete ring closure.
  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity.
  • Catalysts : Acidic catalysts improve halogenation efficiency.
    Yields typically range from 50–70%, with impurities mitigated via recrystallization (water-ethanol mixtures) .

Table 1 : Synthesis Optimization

Reaction StepReagent/ConditionYield (%)Reference
Ring ClosureSOCl₂, H₂SO₄, 100°C65
FluorinationKF, DMSO, 120°C58

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro/fluoro positions). For example, fluorine atoms induce distinct splitting in aromatic proton signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 206.64) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

Advanced Research Questions

Q. What is the role of chloro and fluoro substituents in modulating the biological activity of benzothiazole derivatives?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Chloro and fluoro groups enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites).
  • Lipophilicity : Fluorine increases membrane permeability, while chlorine enhances binding affinity via halogen bonds.
  • Case Study : Analogues like 7-chloro-6-fluorobenzo[d]thiazole derivatives exhibit improved anti-inflammatory activity (IC₅₀ = 12–25 µM) compared to non-halogenated counterparts .

Table 2 : SAR of Substituted Benzothiazoles

CompoundActivity (IC₅₀, µM)Key Substituents
2-Chloro-5,6-difluoro18.5 (Anti-inflammatory)Cl, F
2-Amino-7-chloro-6-fluoro22.3 (Antimicrobial)NH₂, Cl, F

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Software like AutoDock Vina models ligand-receptor interactions. For example, π-π stacking with tyrosine residues in COX-2 explains anti-inflammatory activity .
  • DFT Calculations : B3LYP/6-31+G(d) level optimizations reveal electron density distributions, correlating HOMO/LUMO gaps with reactivity .
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What experimental strategies resolve contradictions in reported biological activities of halogenated benzothiazoles?

  • Methodological Answer :
  • Dose-Response Curves : Validate potency thresholds (e.g., EC₅₀ vs. IC₅₀ discrepancies).
  • Off-Target Screening : Use panels (e.g., kinase assays) to identify non-specific effects.
  • Metabolic Stability : Liver microsome assays (e.g., rat/human) assess compound degradation, explaining variability in in vivo efficacy .

Methodological Guidelines

  • Synthesis : Prioritize SOCl₂-mediated cyclization for scalability .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
  • Biological Assays : Use murine models for inflammation studies, ensuring compliance with ethical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.